molecular formula C8H7NO3 B6279118 2H,3H-furo[2,3-b]pyridine-2-carboxylic acid CAS No. 1780692-47-8

2H,3H-furo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B6279118
CAS No.: 1780692-47-8
M. Wt: 165.1
InChI Key:
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Description

2H,3H-furo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, which imparts unique chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-furo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H,3H-furo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2H,3H-furo[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2H,3H-furo[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

1780692-47-8

Molecular Formula

C8H7NO3

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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